N-(Indole)nitroso Naratriptan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

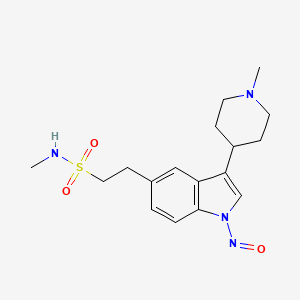

N-(Indole)nitroso Naratriptan is a derivative of Naratriptan, a well-known triptan drug used for the treatment of migraine headaches. The compound has a molecular formula of C₁₇H₂₄N₄O₃S and a molecular weight of 364.46 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Indole)nitroso Naratriptan typically involves the nitrosation of Naratriptan. Naratriptan itself can be synthesized through various methods, including the reaction of 4-hydrazino-N-methyl-benzenethanesulfonamide with 1-methyl-4-piperidineacetaldehyde, followed by cyclization .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like nitrosating agents .

化学反応の分析

Types of Reactions

N-(Indole)nitroso Naratriptan can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学的研究の応用

N-(Indole)nitroso Naratriptan is used extensively in scientific research, particularly in the following areas:

Chemistry: As a model compound for studying nitrosation reactions and indole chemistry.

Biology: Investigating the biological activity of nitroso compounds and their potential therapeutic applications.

Medicine: Researching its potential as a therapeutic agent for conditions beyond migraines, given its structural similarity to Naratriptan.

Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

作用機序

The mechanism of action of N-(Indole)nitroso Naratriptan is likely similar to that of Naratriptan, which is a selective agonist for serotonin (5-HT) type 1B and 1D receptors. This action leads to vasoconstriction and inhibition of trigeminal nerve activity, providing relief from migraine symptoms . The nitroso group may introduce additional interactions, potentially enhancing or modifying its pharmacological profile .

類似化合物との比較

Similar Compounds

Naratriptan: The parent compound, used for migraine treatment.

Sumatriptan: Another triptan drug with a similar mechanism of action.

Rizatriptan: A triptan with a faster onset of action compared to Naratriptan.

Uniqueness

N-(Indole)nitroso Naratriptan is unique due to the presence of the nitroso group, which can introduce different chemical reactivity and potentially new biological activities. This makes it a valuable compound for research, offering insights into the effects of nitrosation on indole derivatives and triptan drugs .

生物活性

N-(Indole)nitroso Naratriptan is a derivative of naratriptan, a well-known triptan used primarily for the acute treatment of migraine. This compound has garnered interest due to its potential biological activities, particularly its interactions with serotonin receptors and nitric oxide synthase (NOS) pathways. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound has the molecular formula C17H24N4O3S and a molecular weight of 364.46 g/mol. The structure includes an indole ring, which is known for its biological activity, particularly in neuropharmacology.

The primary mechanism of action for this compound involves its role as a selective agonist for the 5-HT (serotonin) receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. This agonistic action leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptides, which are critical in the pathophysiology of migraines .

Nitric Oxide Synthase Inhibition

This compound also exhibits inhibitory activity on nitric oxide synthase (NOS), which plays a significant role in various physiological processes including neurotransmission and vascular regulation. The dual action as a NOS inhibitor may contribute to its therapeutic effects in migraine management by modulating vasodilation and inflammatory responses .

Table 1: Biological Activity Overview

| Activity | Description |

|---|---|

| 5-HT Receptor Agonism | Selective binding to 5-HT_1B and 5-HT_1D receptors, promoting vasoconstriction. |

| NOS Inhibition | Reduces nitric oxide production, potentially alleviating migraine symptoms. |

| Anti-inflammatory Effects | Modulates inflammatory pathways implicated in migraine pathophysiology. |

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety profile of naratriptan and its derivatives, including this compound.

Case Study Analysis

- Efficacy in Migraine Treatment : A meta-analysis involving multiple clinical trials demonstrated that naratriptan effectively reduces migraine symptoms compared to placebo. Patients reported significant relief within two hours post-administration .

- Adverse Effects Profile : Common adverse events associated with naratriptan include malaise, neck sensations, and gastrointestinal disturbances. The incidence rates were comparable to placebo groups, indicating a favorable safety profile .

- Comparative Studies : Research comparing this compound with other triptans revealed that while it may be less potent than sumatriptan, it offers a unique profile that could benefit patients who do not respond to traditional triptans .

Future Directions

The exploration of this compound's biological activity opens avenues for further research into its potential applications beyond migraine treatment. Investigating its role in modulating NOS pathways may yield insights into treating other conditions characterized by dysregulated nitric oxide levels.

特性

IUPAC Name |

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-nitrosoindol-5-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-18-25(23,24)10-7-13-3-4-17-15(11-13)16(12-21(17)19-22)14-5-8-20(2)9-6-14/h3-4,11-12,14,18H,5-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYPKUNIMYGSTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675976 |

Source

|

| Record name | N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1-nitroso-1H-indol-5-yl]ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216880-64-6 |

Source

|

| Record name | N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1-nitroso-1H-indol-5-yl]ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。